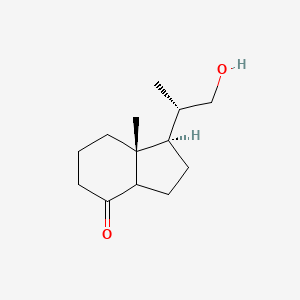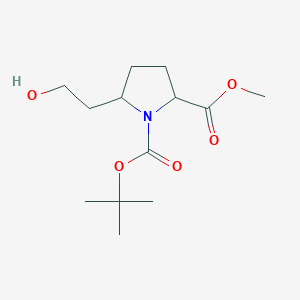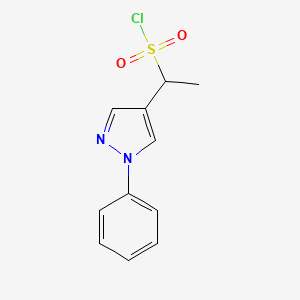
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClN2O2S It is a sulfonyl chloride derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 1-phenyl-1H-pyrazole with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product .
化学反応の分析
Types of Reactions
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other substituted pyrazole derivatives .
科学的研究の応用
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein modification, as the sulfonyl chloride group can form covalent bonds with amino acid residues.
作用機序
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modification. The pyrazole ring may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
1-(1-Phenyl-1H-pyrazol-4-yl)ethanone: A related compound with a ketone group instead of a sulfonyl chloride group.
1-(1-Phenyl-1H-pyrazol-4-yl)ethanol: Contains a hydroxyl group instead of a sulfonyl chloride group.
Uniqueness
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .
特性
分子式 |
C11H11ClN2O2S |
|---|---|
分子量 |
270.74 g/mol |
IUPAC名 |
1-(1-phenylpyrazol-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H11ClN2O2S/c1-9(17(12,15)16)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChIキー |
VFWHKDFTUNFLLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


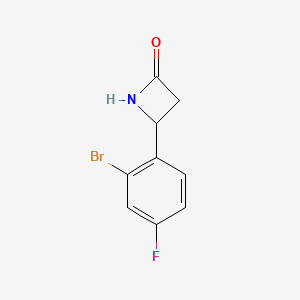


![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13319155.png)
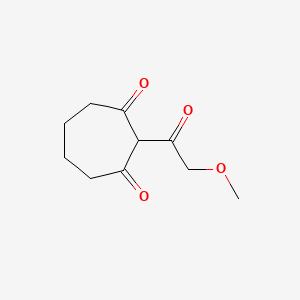

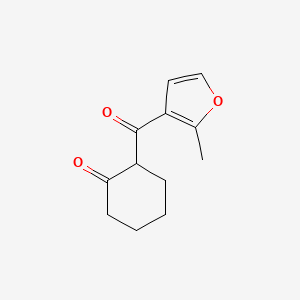
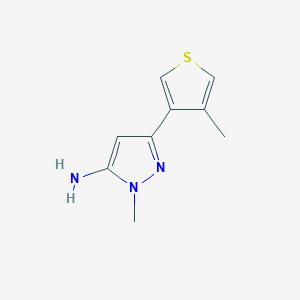
![4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)
amine](/img/structure/B13319194.png)
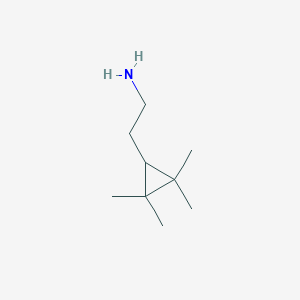
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
